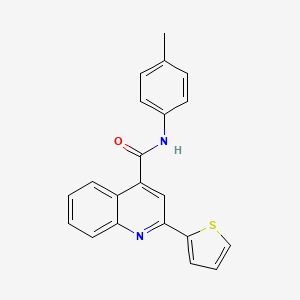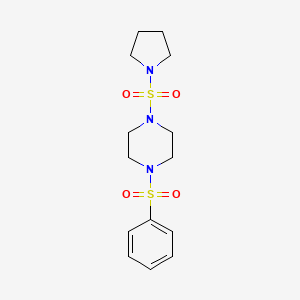![molecular formula C27H25NO7S B5201598 ethyl N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]-beta-(propionyloxy)phenylalaninate](/img/structure/B5201598.png)
ethyl N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]-beta-(propionyloxy)phenylalaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]-beta-(propionyloxy)phenylalaninate, commonly known as Fmoc-Phenylalanine-Sulfone, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis. Fmoc-Phenylalanine-Sulfone is widely used in the field of biochemistry and medicinal chemistry due to its ability to modify proteins and peptides.
Wirkmechanismus
The mechanism of action of Fmoc-Phenylalanine-Sulfone is not fully understood. However, it is believed that the compound modifies proteins by reacting with specific amino acid residues. The modification of proteins can alter their structure and function, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects:
Fmoc-Phenylalanine-Sulfone has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of proteases, enzymes that break down proteins. This inhibition can lead to the accumulation of specific proteins, which can have downstream effects on cellular processes. Fmoc-Phenylalanine-Sulfone has also been shown to affect the activity of ion channels, which can impact the electrical activity of cells.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Fmoc-Phenylalanine-Sulfone in lab experiments has several advantages. The compound is stable and can be easily synthesized. It is also readily available from commercial suppliers. However, there are limitations to its use. The compound can be toxic to cells at high concentrations, and its effects on specific proteins can be difficult to predict.
Zukünftige Richtungen
There are several future directions for the use of Fmoc-Phenylalanine-Sulfone in scientific research. The compound could be used to develop new drugs that target specific proteins. It could also be used to study the role of specific amino acids in protein function and to investigate the effect of modifications on protein structure and activity. Additionally, the compound could be used to develop new techniques for modifying proteins and peptides.
Synthesemethoden
The synthesis of Fmoc-Phenylalanine-Sulfone involves several steps. The first step involves the protection of the carboxyl group of phenylalanine with a tert-butyloxycarbonyl (Boc) group. The second step involves the reaction of the protected phenylalanine with sulfonyl chloride to form the sulfonate ester. The third step involves the removal of the Boc group, followed by the coupling of the resulting amino acid with Fmoc-Cl to form Fmoc-Phenylalanine-Sulfone.
Wissenschaftliche Forschungsanwendungen
Fmoc-Phenylalanine-Sulfone has several applications in scientific research. It is widely used in the field of biochemistry to modify proteins and peptides. The compound has been used to study the role of specific amino acids in protein function and to investigate the effect of modifications on protein structure and activity. Fmoc-Phenylalanine-Sulfone has also been used in medicinal chemistry to develop drugs that target specific proteins.
Eigenschaften
IUPAC Name |
ethyl 2-[(9-oxofluoren-2-yl)sulfonylamino]-3-phenyl-3-propanoyloxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO7S/c1-3-23(29)35-26(17-10-6-5-7-11-17)24(27(31)34-4-2)28-36(32,33)18-14-15-20-19-12-8-9-13-21(19)25(30)22(20)16-18/h5-16,24,26,28H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJDWHPTZJKODO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(C1=CC=CC=C1)C(C(=O)OCC)NS(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5201522.png)

![3-(allylthio)-6-(4-chloro-3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5201539.png)

![2,6-di-tert-butyl-4-[(1-ethyl-1H-benzimidazol-2-yl)(hydroxy)methyl]phenol](/img/structure/B5201546.png)
![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane](/img/structure/B5201548.png)
![1-(2-fluorobenzyl)-N-[(6-methyl-2-pyridinyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5201560.png)

![2-(3-methoxyphenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5201604.png)
![4-{5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B5201607.png)



![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5201637.png)